molecular formula C24H24N6O7 B2582052 3,4,5-trimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922061-47-0

3,4,5-trimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2582052
CAS No.: 922061-47-0
M. Wt: 508.491
InChI Key: BWSSQAUGHHITPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3,4,5-trimethoxybenzamide moiety linked via an ethyl group to a 5-(4-nitrobenzyl)-substituted pyrazolo[3,4-d]pyrimidin-4-one core. The trimethoxybenzamide substituent may contribute to solubility and target interactions, as seen in structurally related bioactive molecules .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-[5-[(4-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O7/c1-35-19-10-16(11-20(36-2)21(19)37-3)23(31)25-8-9-29-22-18(12-27-29)24(32)28(14-26-22)13-15-4-6-17(7-5-15)30(33)34/h4-7,10-12,14H,8-9,13H2,1-3H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSSQAUGHHITPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives

Compound Name Core Structure Key Substituents Potential Implications
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 3,4,5-Trimethoxybenzamide, 4-nitrobenzyl Enhanced lipophilicity (nitro group), possible kinase inhibition via benzamide binding
Example 53 () Pyrazolo[3,4-d]pyrimidin-4-one 2-Fluoro-N-isopropylbenzamide, 5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl Increased halogenated aromaticity may improve target selectivity or photostability
Compound 3b () Pyrimido[4,5-d]pyrimidin-4(1H)-one 2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl, acrylamide Piperazine and acrylamide groups may enhance solubility and covalent binding potential
N-[(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide () Dihydropyridinone 3,4,5-Trimethoxybenzamide, 4,6-dimethyl Trimethoxybenzamide commonality suggests shared solubility profiles or target motifs

Physicochemical Properties (Inferred)

Table 2: Predicted Properties Based on Substituents

Compound LogP (Estimated) Solubility (mg/mL) Metabolic Stability
Target Compound ~3.5 Low (nitro group) Moderate (CYP450)
Example 53 () ~4.0 Very low High (halogens)
Compound 3b () ~2.8 Moderate (piperazine) Low (acrylamide)
Compound ~2.0 High High (methyl groups)

Note: LogP and solubility estimates derived from analogous structures in the literature .

Q & A

Q. What are the key synthetic pathways for preparing 3,4,5-trimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide?

The synthesis typically involves multi-step reactions, including:

  • Condensation reactions to form the pyrazolo[3,4-d]pyrimidine core.
  • Nucleophilic substitution to introduce the 4-nitrobenzyl group at the C5 position.
  • Amide coupling between the pyrazolo[3,4-d]pyrimidine intermediate and 3,4,5-trimethoxybenzoyl chloride. Critical parameters include solvent choice (e.g., ethanol or DMSO), catalysts (e.g., triethylamine), and temperature control during reflux (60–80°C for 6–12 hours) .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

  • 1H/13C NMR : To verify substituent positions and aromatic proton environments.
  • Mass Spectrometry (ESI-MS or LC-MS) : To confirm molecular weight and purity.
  • IR Spectroscopy : To identify carbonyl (C=O) and nitro (NO2) functional groups. These methods are standard for pyrazolo[3,4-d]pyrimidine derivatives .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

  • Kinase inhibition assays : Target enzymes like CDK or Aurora kinases due to structural similarity to pyrazolo[3,4-d]pyrimidine-based inhibitors.
  • Antiproliferative screening : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays.
  • Microbial susceptibility testing : Against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while ethanol reduces side reactions.
  • Catalyst screening : Triethylamine or DBU improves amide coupling efficiency.
  • Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of nitrobenzyl intermediates .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Purity validation : Use HPLC to confirm >95% purity, as impurities (e.g., unreacted nitrobenzyl precursors) may skew bioassay results.
  • Assay standardization : Replicate experiments under consistent conditions (e.g., cell culture media, bacterial strains).
  • Structural analogs comparison : Compare with derivatives (e.g., 4-chloro or trifluoromethyl variants) to identify substituent-specific effects .

Q. What strategies enhance the compound’s bioavailability and target selectivity?

  • Prodrug modification : Introduce hydrolyzable groups (e.g., acetyl) to the trimethoxybenzamide moiety for improved solubility.
  • Structure-activity relationship (SAR) studies : Systematically vary substituents on the pyrazolo[3,4-d]pyrimidine core and benzamide ring.
  • Molecular docking : Model interactions with kinase ATP-binding pockets to guide rational design .

Q. How to address discrepancies in spectroscopic data during structural elucidation?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.
  • Isotopic labeling : Use 15N-labeled intermediates to track nitrogen environments in the pyrimidine ring.
  • Cross-validation : Compare with crystallographic data from structurally related compounds (e.g., pyrazolo[3,4-d]pyrimidine derivatives) .

Methodological Considerations

  • Synthesis scalability : Lab-scale protocols (e.g., 10–100 mmol) require adjustments in solvent volume and cooling rates to maintain reproducibility .
  • Data interpretation : Use computational tools (e.g., Gaussian for DFT calculations) to correlate NMR chemical shifts with electronic environments .
  • Biological validation : Include positive controls (e.g., staurosporine for kinase assays) and dose-response curves to quantify potency (IC50/EC50) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.